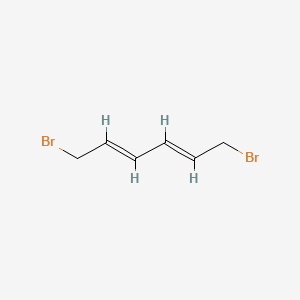![molecular formula C11H12N2O2S B3329801 2-[(4-Methoxyphenyl)imino]-3-methyl-1,3-thiazolidin-4-one CAS No. 63500-81-2](/img/structure/B3329801.png)
2-[(4-Methoxyphenyl)imino]-3-methyl-1,3-thiazolidin-4-one
Vue d'ensemble
Description
“2-[(4-Methoxyphenyl)imino]-3-methyl-1,3-thiazolidin-4-one” is a chemical compound that falls under the category of thiazolidine motifs . Thiazolidine motifs are intriguing heterocyclic five-membered moieties present in diverse natural and bioactive compounds having sulfur at the first position and nitrogen at the third position . The presence of sulfur enhances their pharmacological properties .
Synthesis Analysis
The synthesis of thiazolidine and its derivatives has been achieved through various synthetic approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry . These methods have been employed to improve their selectivity, purity, product yield, and pharmacokinetic activity .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-[(4-Methoxyphenyl)imino]-3-methyl-1,3-thiazolidin-4-one” include a predicted boiling point of 370.0±44.0 °C, a predicted density of 1.27±0.1 g/cm3, and a predicted pKa of -0.14±0.20 .Applications De Recherche Scientifique
Antifibrotic and Anticancer Activity
- 2-[(4-Methoxyphenyl)imino]-3-methyl-1,3-thiazolidin-4-one and related compounds have been explored for their antifibrotic and anticancer properties. Thiazolidinone derivatives have shown high antifibrotic activity levels, comparable to Pirfenidone, a well-known antifibrotic agent, without scavenging superoxide radicals. This indicates a potential for these compounds in treating fibrosis and certain cancers (Kaminskyy et al., 2016).
Aldose Reductase Inhibition
- Iminothiazolidin-4-one derivatives have been evaluated as inhibitors of aldose reductase, an enzyme involved in diabetic complications. Certain derivatives demonstrated significant inhibitory potency, suggesting their potential as novel drugs for treating diabetic complications (Ali et al., 2012).
Antibacterial and Antifungal Activities
- Studies on imino-4-methoxyphenol thiazole derived Schiff base ligands, including those similar to 2-[(4-Methoxyphenyl)imino]-3-methyl-1,3-thiazolidin-4-one, have shown moderate antibacterial and antifungal activities. These compounds, therefore, have potential applications in developing new antimicrobial agents (Vinusha et al., 2015).
Molecular and Crystal Structure Studies
- The molecular and crystal structures of related thiazolidinone compounds have been extensively studied. These studies provide valuable insights into the physical and chemical properties of these compounds, which are crucial for their potential applications in medicinal chemistry (Doreswamy et al., 2009).
Synthesis and Spectroscopic Characterization
- The synthesis and spectroscopic characterization of 2-iminothiazolidin-4-one compounds have been explored, providing a foundation for understanding their chemical properties and potential applications in various fields, including pharmaceuticals (Azeez & Bahram, 2017).
Fungicidal Activity
- Certain derivatives of 2-imino-3-(4-arylthiazol-2-yl)-thiazolidin-4-ones have shown significant antifungal activity, making them potential candidates for agricultural fungicides (Liu, Lieberzeit & Anthonsen, 2000).
Synthesis Methodologies
- Efficient synthesis methodologies for thiazolidin-4-one derivatives have been developed, including one-pot reactions and ultrasonic conditions. These methodologies are critical for the large-scale production and further research of these compounds (Dalmal et al., 2014; Mamaghani, Loghmanifar & Taati, 2011).
Pharmacological Evaluation
- Pyrazolines based thiazolidin-4-one derivatives have been synthesized and evaluated for their antimicrobial activity. This research contributes to the development of new antimicrobial agents and expands thetherapeutic applications of thiazolidin-4-one compounds (Patel et al., 2013).
Serotonin Receptor Antagonism
- Studies on 4-(2-Methoxyphenyl)-2-[4(5)-methyl-5(4)-imidazolylmethyl]thiazole, a structurally similar compound, have shown its potential as a selective serotonin-3 receptor antagonist. This highlights the significance of thiazolidin-4-one derivatives in developing drugs that can modulate neurotransmitter systems (Rosen et al., 1990).
History and Green Methodologies in Synthesis
- The history and development of 1,3-thiazolidin-4-ones, including their green synthesis methodologies, have been documented. Understanding the historical context and advances in eco-friendly synthesis techniques can aid in the sustainable production of these compounds (Santos, Jones Junior & Silva, 2018).
Theoretical Confirmation of Reaction Mechanisms
- Theoretical studies have confirmed the reaction mechanisms leading to the regioselective formation of thiazolidin-4-one derivatives. This understanding is crucial for designing and optimizing synthetic routes for these compounds (Janovec et al., 2007).
X-Ray Structure and Physical Properties
- X-ray structure determination and related physical property studies of thiazolidinone derivatives provide insights into their stability, molecular structure, and potential for applications in various fields (Megrouss et al., 2019).
Antioxidant and Antimicrobial Activities
- Novel syntheses of 5-imino or 5-acylidene substituted 1,3-thiazolidin-4-one derivatives have revealed their significant antioxidant and antimicrobial properties, making them viable candidates for medical applications (Üngören et al., 2015).
Herbicidal and Fungicidal Activities
- 3-Alkoxy(phenyl)thiophosphorylamido-2-(per-O-acetylglycosyl-1'-imino)thiazolidine-4-one derivatives have been synthesized and evaluated for their herbicidal and fungicidal activities, demonstrating the agricultural potential of these compounds (Li et al., 2009).
Optimization as Antitumor Agents
- The optimization of 2,3-diaryl-4-thiazolidinone derivatives has led to potent antitumor growth and metastasis agents. These compounds exhibit strong antiproliferative properties and inhibit migration in cancer cell lines, suggesting their potential as novel anticancer agents (Wu et al., 2014).
Pyridine Derivative Formation
- Research on the reaction of 2-iminothiones with dimethyl acetylenedicarboxylate has led to the formation of pyridine derivatives. This expands the chemical diversity and potential applications of thiazolidin-4-one compounds (Khattak & Ketcham, 1983).
Antimicrobial Venlafaxine Analogs
- The synthesis of bioactive venlafaxine analogs, such as 2,3-disubstituted-1,3-thiazolidin-4-ones, has been explored. These novel thiazolidin-4-ones have shown potent antimicrobial activity, providing a new direction in the search for effective antimicrobial agents (Kavitha et al., 2006).
Orientations Futures
Thiazolidine motifs compel researchers to explore new drug candidates . The development of multifunctional drugs and improving their activity should be a focus of research . This provides a promising future direction for the study of “2-[(4-Methoxyphenyl)imino]-3-methyl-1,3-thiazolidin-4-one” and similar compounds.
Propriétés
IUPAC Name |
2-(4-methoxyphenyl)imino-3-methyl-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2S/c1-13-10(14)7-16-11(13)12-8-3-5-9(15-2)6-4-8/h3-6H,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKEUQAFTQABWHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CSC1=NC2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



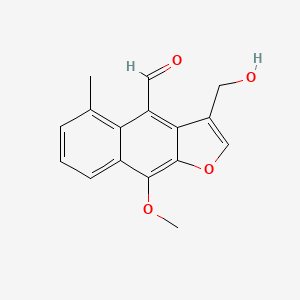

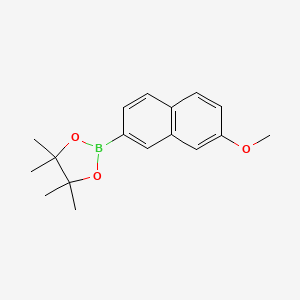
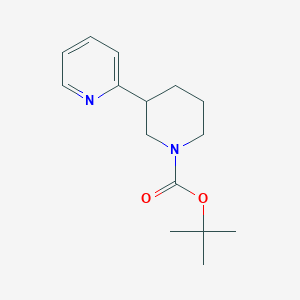
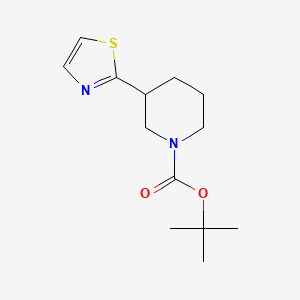
![3,7-Diazabicyclo[4.2.0]octane](/img/structure/B3329754.png)
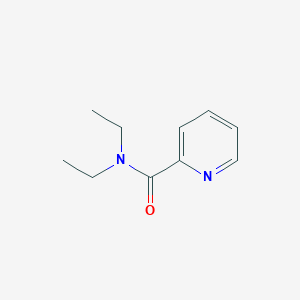
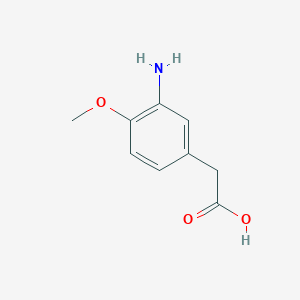
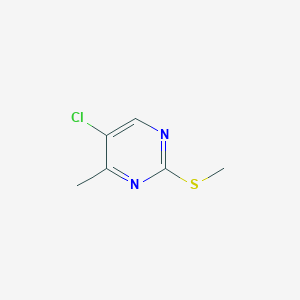
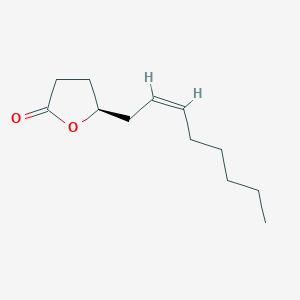


![2-[(4-Bromophenyl)imino]-3-methyl-1,3-thiazolidin-4-one](/img/structure/B3329806.png)
